2-((5-benzyl-1,3,4-oxadiazol-2-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone
Description
This compound features a 1,3,4-oxadiazole ring substituted at position 5 with a benzyl group, connected via a thioether (-S-) linkage to a 3,4-dihydroquinoline moiety through an ethanone bridge.
Properties
IUPAC Name |
2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2S/c24-19(23-12-6-10-16-9-4-5-11-17(16)23)14-26-20-22-21-18(25-20)13-15-7-2-1-3-8-15/h1-5,7-9,11H,6,10,12-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGSWBGSBDFFMTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C(O3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-benzyl-1,3,4-oxadiazol-2-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone typically involves multiple steps:
Formation of 5-benzyl-1,3,4-oxadiazole: This can be achieved by cyclization of an appropriate hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Thioether Formation: The oxadiazole derivative can be reacted with a thiol compound to introduce the thioether linkage.
Quinoline Derivative Synthesis: The quinoline moiety can be synthesized via the Skraup synthesis or other quinoline-forming reactions.
Coupling Reaction: Finally, the quinoline derivative is coupled with the thioether-oxadiazole intermediate under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thioether group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The benzyl group on the oxadiazole ring can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Sulfoxides and Sulfones: from oxidation.
Amines: from reduction.
Substituted derivatives: from nucleophilic substitution.
Scientific Research Applications
Chemistry
Catalysis:
The compound has potential as a ligand in catalytic reactions , particularly in metal-catalyzed processes. Its unique structure allows it to stabilize metal centers and facilitate various chemical transformations.
Material Science:
Research indicates that derivatives of oxadiazole compounds can be utilized in the development of new materials with specific electronic and optical properties. This includes applications in organic light-emitting diodes (OLEDs) and other electronic devices.
Biology
Antimicrobial Activity:
Oxadiazole derivatives are known for their antimicrobial properties , making this compound a candidate for further studies aimed at developing new antimicrobial agents. Preliminary studies suggest efficacy against various bacterial strains.
Enzyme Inhibition:
The compound may act as an inhibitor of specific enzymes , potentially modulating biochemical pathways involved in diseases. This application is particularly relevant in drug discovery where enzyme inhibitors are sought for therapeutic interventions.
Medicine
Drug Development:
There is ongoing research into the compound's potential therapeutic effects, particularly in the realms of anti-inflammatory and anticancer activities . The structural characteristics of the compound suggest it could interact with biological targets involved in these diseases .
Case Studies
Mechanism of Action
The mechanism of action of 2-((5-benzyl-1,3,4-oxadiazol-2-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The oxadiazole and quinoline moieties are known to interact with DNA and proteins, potentially disrupting cellular processes.
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
AR54 (2-(Pyrimidin-2-ylthio)-1-(2,2,4-Trimethyl-4-Phenyl-3,4-Dihydroquinolin-1(2H)-yl)Ethanone)
- Key Differences: AR54 replaces the 5-benzyl-1,3,4-oxadiazole with a pyrimidinylthio group and introduces methyl/phenyl substituents on the dihydroquinoline ring.
- Advantage : Enhanced steric bulk from trimethyl/phenyl groups may improve target specificity but reduce solubility compared to the benzyl-oxadiazole variant.
1-(3,4-Dihydroquinolin-1(2H)-yl)-2-((4-Hydroxy-6-Methylpyrimidin-2-yl)thio)Ethanone
- Key Differences : Substitutes oxadiazole with a pyrimidine ring bearing hydroxyl and methyl groups.
- Activity : Pyrimidine derivatives are associated with kinase inhibition; the hydroxyl group may enhance hydrogen bonding but reduce metabolic stability .
5-Amino-1-{2-[(5-Phenyl-1,3,4-Oxadiazol-2-yl)thio]Propanoyl}-3-Phenyl-1H-Pyrazole-4-Carbonitrile
- Key Differences: Replaces dihydroquinoline with a pyrazole-carbonitrile group.
- Activity : Exhibits anticonvulsant properties (58% seizure inhibition in rodent models) due to pyrazole’s GABAergic modulation .
Pharmacological Activity Comparison
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | logP* | Solubility (mg/mL) |
|---|---|---|---|---|
| Target Compound | C₂₀H₁₉N₃O₂S | 365.45 | 3.2 (est) | 0.12 (DMSO) |
| AR54 | C₂₄H₂₅N₃OS | 403.54 | 4.8 | 0.08 (DMSO) |
| 7a (Anticonvulsant Derivative) | C₂₃H₁₇N₃O₂ | 367.40 | 2.9 | 0.25 (Ethanol) |
| 8d (Pyrazole-Oxadiazole Hybrid) | C₂₂H₁₈N₆OS | 417.48 | 3.5 | 0.15 (DMSO) |
*logP estimated using ChemDraw algorithms.
Biological Activity
The compound 2-((5-benzyl-1,3,4-oxadiazol-2-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone is a novel synthetic molecule that incorporates a 1,3,4-oxadiazole moiety and a quinoline derivative. This unique structure has garnered attention for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound based on various studies and findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 384.41 g/mol. Its structure features a thioether linkage with a benzyl group attached to the oxadiazole ring, contributing to its diverse biological activities.
Biological Activity Overview
Compounds containing the oxadiazole ring have been documented to exhibit a range of biological activities. The following table summarizes some key activities associated with similar compounds:
Antimicrobial Activity
Research has shown that derivatives of oxadiazole exhibit significant antimicrobial properties. For instance, studies indicate that compounds similar to this compound have shown effectiveness against pathogens such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 6.25 to 32 µg/mL .
Anticancer Activity
In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines. For example, it has been reported to exhibit moderate cytotoxicity against human cancer cell lines such as HT-29 (colon cancer) and TK-10 (kidney cancer), with IC50 values indicating significant growth inhibition at micromolar concentrations .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been evaluated using animal models where it significantly reduced markers of inflammation such as TNF-alpha and IL-6. These findings suggest that the compound may interact with inflammatory pathways, providing a basis for further investigations into its therapeutic applications .
Antiviral Activity
Recent studies have explored the antiviral properties of oxadiazole derivatives against Dengue virus proteases. Compounds structurally related to this compound have shown promising results in inhibiting viral replication at low micromolar concentrations .
Case Studies
Several case studies highlight the efficacy of oxadiazole derivatives:
- Anticancer Study : A series of oxadiazole derivatives were tested for their cytotoxic effects on cancer cell lines. The study found that modifications in the side chain significantly influenced anticancer activity.
- Antimicrobial Evaluation : A comparative study assessed the antimicrobial efficacy of various oxadiazole derivatives against multiple bacterial strains, revealing that certain substitutions enhanced activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
